1-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
This compound features a tetrahydropyrimidine-2,4-dione core (a uracil derivative) substituted at the N1 position with a 5-ethyl-1,3,4-oxadiazole-methyl group. The oxadiazole ring is a heterocyclic motif known for enhancing lipophilicity and bioactivity, while the tetrahydropyrimidine-dione moiety is common in nucleoside analogs and bioactive molecules . The ethyl group on the oxadiazole likely improves metabolic stability compared to smaller alkyl substituents.
Properties
IUPAC Name |
1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-3-7-12-13-8(17-7)5-14-4-6(2)9(15)11-10(14)16/h4H,3,5H2,1-2H3,(H,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGGEOXSTUDKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN2C=C(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, particularly focusing on its anticancer and antiviral properties.
Chemical Structure and Properties
The compound features a unique combination of the oxadiazole and tetrahydropyrimidine moieties, which contribute to its biological activities. Its molecular formula is , with a molecular weight of 246.25 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance, derivatives of 1,3,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. In particular:
- Cell Line Sensitivity : Compounds similar to this compound were tested against MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer) cell lines. The results indicated that these compounds exhibited IC50 values below 50 µM in many cases .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3b | MDA-MB-231 | <50 |
| 6b | KCL-22 | <50 |
| 3c | HeLa | <50 |
The presence of the oxadiazole nucleus and the cyclic amide structure was found crucial for enhancing cytotoxicity .
Antiviral Activity
The antiviral properties of oxadiazole derivatives have also been explored. A study indicated that certain oxadiazole compounds inhibited HIV replication by targeting the viral transcription process. This mechanism involves interference with the ejection of histone H3 during viral transcription regulation .
The proposed mechanism for the anticancer and antiviral activities includes:
- Inhibition of Key Enzymes : Compounds may inhibit enzymes involved in cancer cell proliferation or viral replication.
- Epigenetic Modulation : The ability to affect histone modifications suggests a role in altering gene expression related to tumor growth and viral activity .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[(2-Bromo-1,3-thiazol-5-yl)methyl]-3-ethyl-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (S-44B)
- Structural Differences : Replaces the 5-ethyl-1,3,4-oxadiazole group with a 2-bromo-1,3-thiazole moiety. The thiazole ring introduces sulfur, which may alter electronic properties and hydrogen-bonding capacity compared to oxadiazole.
- Synthesis: Synthesized via sequential alkylation of thymine with (2-bromo-1,3-thiazol-5-yl)methanol, followed by ethylation (yield: 69%) .
- Biological Relevance : Intermediate in therapeutic compound synthesis (e.g., HSD17B13 inhibitor BI-3231) but lacks direct antimicrobial data.
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones
- Structural Differences: Incorporates a thieno-pyrimidine scaffold fused with two oxadiazole rings.
- Synthesis : Alkylation of a pyrimidine precursor with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles under reflux conditions .
- Biological Activity : Demonstrates broad-spectrum antimicrobial activity, suggesting oxadiazole-pyrimidine hybrids are pharmacologically promising .
5-Ethyluracil (5-Ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- Structural Differences : Lacks the oxadiazole-methyl substituent, simplifying the molecule to a pyrimidine-dione core with an ethyl group at position 4.
- Applications : Used as a nucleobase analog in oligonucleotide synthesis . Reduced complexity may limit bioavailability compared to oxadiazole-containing derivatives.
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical steps influencing yield?
The synthesis typically involves:
- Cyclocondensation : Using precursors like 5-methyl-2,4-dioxo-tetrahydropyrimidine derivatives with oxadiazole-containing intermediates under reflux in phosphorous oxychloride, followed by hydrolysis .
- Alkylation : Reaction with 5-(chloromethyl)-1,3,4-oxadiazoles to introduce the oxadiazole-methyl substituent. Optimal conditions (e.g., anhydrous solvents, controlled temperature) minimize side reactions like over-alkylation .
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures improves purity (>95%) .
Q. How is the compound characterized structurally, and what analytical methods are recommended?
- X-ray crystallography : Resolves bond lengths and angles (e.g., tetrahydropyrimidine ring conformation) .
- Spectroscopy :
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 307.12) .
Q. What preliminary biological activities have been reported?
- Antimicrobial screening : Derivatives with 1,3,4-oxadiazole substituents show MIC values of 0.25–2.0 µg/mL against Staphylococcus aureus and E. coli .
- Cytotoxicity : Moderate activity (IC ~10–50 µM) against HeLa and MCF-7 cell lines, likely due to oxadiazole-mediated DNA intercalation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on oxadiazole or pyrimidine rings) affect biological activity?
-
Oxadiazole substituents : Ethyl groups enhance lipophilicity, improving membrane permeability, while bulkier aryl groups reduce solubility but increase target binding affinity .
-
Pyrimidine modifications : Methyl groups at position 5 stabilize the ring conformation, whereas fluorinated analogs show enhanced metabolic stability .
Example :Substituent Activity (MIC, µg/mL) Notes 5-Ethyl (parent compound) 0.25 Optimal balance of solubility and activity 5-Phenyl 2.0 Reduced solubility, higher protein binding 5-Chloro 0.5 Improved Gram-negative activity
Q. What strategies mitigate contradictions in biological data across studies?
- Standardized assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
- Solvent controls : DMSO concentration ≤1% in cytotoxicity assays to avoid false positives .
- Metabolic stability studies : Liver microsome assays (e.g., rat/human CYP450 isoforms) clarify discrepancies in in vivo vs. in vitro efficacy .
Q. How can reaction conditions be optimized to improve synthetic efficiency?
- Catalysis : Use Lewis acids (e.g., ZnCl) during cyclocondensation to reduce reaction time from 12h to 4h .
- Microwave-assisted synthesis : Achieves 85% yield in alkylation steps vs. 60% under conventional heating .
- Green chemistry : Replace phosphorous oxychloride with ionic liquids (e.g., [BMIM]BF) to reduce toxicity .
Q. What computational methods support SAR studies for this compound?
- Docking simulations : AutoDock Vina predicts binding to E. coli DNA gyrase (binding energy ≤-8.5 kcal/mol) .
- QSAR models : Hammett constants (σ) for oxadiazole substituents correlate with antimicrobial activity (R = 0.89) .
- DFT calculations : HOMO-LUMO gaps (~4.2 eV) indicate redox stability under physiological conditions .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Intermediate stability : Oxadiazole intermediates degrade under humidity; use anhydrous conditions and inert gas (N) .
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for gram-scale production .
- Regulatory compliance : Ensure residual solvents (DMF, POCl) meet ICH Q3C limits (<880 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
